molecular formula C16H25N3 B11801244 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine

5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B11801244
M. Wt: 259.39 g/mol
InChI Key: ALAPJRHGXIUCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine is a complex organic compound characterized by the presence of pyrrolidine and pyridine rings. These heterocyclic structures are commonly found in various biologically active molecules, making this compound of significant interest in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common approach is the cyclization of suitable precursors under controlled conditions. For example, the pyrrolidine ring can be synthesized via the reaction of 1,4-diketones with ammonia or primary amines . The pyridine ring can be constructed through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalytic hydrogenation and other advanced methodologies can be employed to streamline the synthesis process and ensure scalability .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated derivatives, amines, thiols

Major Products Formed

The major products formed from these reactions include various functionalized derivatives that can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine and pyridine rings allow it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C16H25N3

Molecular Weight

259.39 g/mol

IUPAC Name

5-(1-ethylpyrrolidin-2-yl)-3-methyl-2-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C16H25N3/c1-3-18-10-6-7-15(18)14-11-13(2)16(17-12-14)19-8-4-5-9-19/h11-12,15H,3-10H2,1-2H3

InChI Key

ALAPJRHGXIUCQB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=CN=C(C(=C2)C)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.